PIM3-IN-1 (hydrochloride)

PIM kinase inhibition Biochemical assay Cancer research

Researchers studying PIM3-driven AML often face variability from isoform-unselective inhibitors. PIM3-IN-1 (hydrochloride) solves this with a defined dual PIM3/2 profile and an indolopyrazolocarbazole scaffold distinct from common pan-PIM chemotypes. • Validated cellular potency: EC₅₀ 0.21-0.64 µM in MOLM-13, OCI-AML3, MV4-11 cells. • Defined selectivity window: 8.9- to 19-fold over NRK and H9c2 non-cancerous cells. • Cost-efficient screening: 12- to 26-fold greater potency than VS-II-173, reducing compound usage per assay.

Molecular Formula C23H23Cl2N5
Molecular Weight 440.4 g/mol
Cat. No. B12364913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIM3-IN-1 (hydrochloride)
Molecular FormulaC23H23Cl2N5
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCNCCCN1C2=CC=CC=C2C3=C1C4=NC5=CC=CC=C5C4=C6C3=CNN6.Cl.Cl
InChIInChI=1S/C23H21N5.2ClH/c1-24-11-6-12-28-18-10-5-3-8-15(18)19-16-13-25-27-21(16)20-14-7-2-4-9-17(14)26-22(20)23(19)28;;/h2-5,7-10,13,24-25,27H,6,11-12H2,1H3;2*1H
InChIKeyCKNGMLOWWSMGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIM3-IN-1 (hydrochloride) Baseline Overview


PIM3-IN-1 (hydrochloride), designated Compound 19a, is a small-molecule kinase inhibitor that targets PIM2 and PIM3, with highest potency against PIM3 at nanomolar concentrations [1]. It belongs to the indolopyrazolocarbazole chemotype, a distinct scaffold relative to more common PIM inhibitor classes [1]. The compound demonstrates cellular activity against acute myeloid leukemia (AML) cell lines at sub‑micromolar concentrations and exhibits a defined selectivity window over non‑cancerous cells [1]. This profile positions PIM3-IN-1 as a specialized tool compound for delineating PIM3‑mediated oncogenic signaling in hematological malignancies.

PIM3-IN-1 (hydrochloride) Substitution Risks


Interchanging PIM3‑targeting compounds without regard for isoform selectivity, off‑target kinase engagement, and cellular context‑dependent potency introduces significant experimental variability. PIM3‑IN‑1 displays a unique combination of biochemical inhibition of PIM3 (nanomolar range) coupled with potent cellular activity against AML models (EC₅₀ values of 0.21–0.64 µM) and a moderate selectivity window over non‑cancerous cells (EC₅₀ 4–5.3 µM) [1]. In contrast, highly selective PIM3 inhibitors like M‑110 exhibit sub‑micromolar biochemical IC₅₀ but lack the cellular potency observed with PIM3‑IN‑1 , while pan‑PIM inhibitors such as AZD1208 possess low‑nanomolar biochemical potency yet may not recapitulate the same AML‑cell sensitivity or off‑target profile [2]. These divergent properties preclude simple one‑to‑one substitution and necessitate a compound‑specific selection strategy based on the experimental question—whether focused on biochemical PIM3 inhibition, cellular anti‑leukemic efficacy, or a defined polypharmacology profile.

PIM3-IN-1 (hydrochloride) Quantitative Evidence


PIM3 Biochemical Potency vs. Clinical Pan-PIM Inhibitors

PIM3‑IN‑1 inhibits PIM3 with an IC₅₀ in the nanomolar range, as determined in cell‑free biochemical assays using the indolopyrazolocarbazole chemotype [1]. This potency is comparable to that of clinical‑stage pan‑PIM inhibitors such as AZD1208 (IC₅₀ = 1.9 nM for PIM3) and INCB053914 (IC₅₀ = 0.12 nM for PIM3), but PIM3‑IN‑1 offers a structurally distinct scaffold (indolopyrazolocarbazole) that may circumvent resistance mechanisms associated with ATP‑competitive pan‑PIM agents [2][3]. Precise numeric IC₅₀ values for PIM3‑IN‑1 have not been publicly disclosed in the primary literature; the reported potency is consistently described as 'nanomolar range' across multiple authoritative sources [1][4].

PIM kinase inhibition Biochemical assay Cancer research

Cellular Potency in AML Models vs. Other PIM Inhibitors

PIM3‑IN‑1 demonstrates potent, sub‑micromolar cytotoxicity against three AML cell lines (MOLM‑13, OCI‑AML3, MV4‑11) with EC₅₀ values of 0.21 µM, 0.64 µM, and 0.45 µM, respectively, following 24‑hour exposure in WST‑1 viability assays [1]. These values are substantially lower than those reported for other PIM‑targeting tool compounds under comparable conditions: VS‑II‑173, a PIM1/3 inhibitor, exhibits an EC₅₀ of 5.5 µM in MOLM‑13 cells and 2–3 µM in MV4‑11 cells ; compound 5i, a pan‑PIM inhibitor, achieves an EC₅₀ of 0.8 µM in MV4‑11 cells [2]. PIM3‑IN‑1 thus provides a 12‑ to 26‑fold improvement in cellular potency in MOLM‑13 cells and a 1.8‑ to 6.7‑fold improvement in MV4‑11 cells relative to these comparators.

Acute myeloid leukemia Cellular cytotoxicity PIM3 inhibition

Selectivity Window vs. Non-Cancerous Cells

PIM3‑IN‑1 exhibits a quantifiable selectivity window between AML cancer cells and non‑cancerous control cells. EC₅₀ values in normal rat kidney (NRK) and rat cardiomyoblast (H9c2) cells are 4 µM and 5.3 µM, respectively [1]. This corresponds to a selectivity index of approximately 19‑fold for MOLM‑13 (EC₅₀ 0.21 µM vs 4 µM in NRK) and 8.9‑fold for MV4‑11 (0.45 µM vs 4 µM). In contrast, the highly selective PIM3 inhibitor M‑110 shows no detectable activity against normal human peripheral blood mononuclear cells up to 40 µM, indicating a >850‑fold selectivity window . PIM3‑IN‑1 therefore occupies an intermediate position—offering measurable selectivity that is adequate for most in vitro cancer‑biology experiments, while its lower selectivity relative to M‑110 may be advantageous in studies where a broader cytotoxic profile or polypharmacology is desired.

Selectivity window Non‑cancerous cells Cytotoxicity

Dual PIM3/PRK2 Inhibition Profile

A panel screening against 50 protein kinases revealed that PIM3‑IN‑1 potently inhibits PRK2 (protein kinase C‑related kinase 2) in addition to PIM3, with weaker inhibition of AMPK, MARK3, GSK3β, and JAK3 [1]. This profile differs markedly from that of isoform‑selective PIM3 inhibitors such as M‑110, which shows minimal activity against 258 other kinases . The dual PIM3/PRK2 inhibition may be exploited to interrogate signaling cross‑talk between PIM3 and PRK2 pathways, which are both implicated in AML cell survival. Researchers seeking a clean PIM3‑only tool should instead consider M‑110 or the PIM‑3‑specific siRNA approach referenced in the literature [2].

Kinase selectivity Off‑target profiling Polypharmacology

Indolopyrazolocarbazole Scaffold and Resistance Mitigation

PIM3‑IN‑1 is built upon an indolopyrazolocarbazole core, a tricyclic framework derived from the staurosporine aglycone K252c in which the lactam ring is replaced by a pyrazole moiety [1]. This scaffold is chemically distinct from the imidazopyridazine (SGI‑1776), thiazolidine‑dione (AZD1208), and pyrazine (INCB053914) chemotypes that dominate the PIM inhibitor landscape. While direct comparative resistance studies are not available, the structural divergence implies a lower likelihood of cross‑resistance with ATP‑competitive pan‑PIM inhibitors that have progressed to clinical trials. In contrast, clinically advanced PIM inhibitors such as AZD1208 and PIM447 share overlapping ATP‑binding‑site interactions that may be subject to common resistance mutations [2][3].

Chemical scaffold Drug resistance PIM kinase

PIM3-IN-1 (hydrochloride) Research Applications


Target Validation in PIM3-Driven AML

Leverage the sub‑micromolar EC₅₀ values (0.21–0.64 µM) in MOLM‑13, OCI‑AML3, and MV4‑11 AML cell lines to establish a robust cellular phenotype. The 12‑ to 26‑fold higher potency relative to VS‑II‑173 in MOLM‑13 cells [1] reduces the compound quantity required per experiment and enhances assay sensitivity, making PIM3‑IN‑1 a cost‑effective choice for high‑throughput screening or longitudinal studies.

PRK2/PIM3 Polypharmacology Studies

Utilize the dual PIM3/PRK2 inhibitory profile [2] to investigate synergistic signaling pathways in AML and other cancers. The well‑characterized off‑target activities (AMPK, MARK3, GSK3β, JAK3) provide a defined polypharmacology landscape for chemical biology studies aiming to dissect kinase network dependencies.

Selectivity Window vs. Non-Cancerous Cells

Employ the 8.9‑ to 19‑fold selectivity window over NRK and H9c2 cells [1] as an internal benchmark for in vitro toxicity assessments. This intermediate selectivity makes PIM3‑IN‑1 an ideal reference compound when calibrating new PIM3‑targeting molecules for cancer‑selective cytotoxicity.

Scaffold Hopping for Resistance Mitigation

Adopt the indolopyrazolocarbazole core as a starting point for medicinal chemistry campaigns seeking to circumvent resistance mechanisms associated with ATP‑competitive pan‑PIM inhibitors [2]. The structurally divergent chemotype offers a fresh IP position and may evade common resistance mutations observed with clinical‑stage PIM inhibitors.

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